molecular formula C19H27ClN2O3 B2579114 2-(4-Chlorophenoxy)-2-methyl-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)propan-1-one CAS No. 2320143-91-5

2-(4-Chlorophenoxy)-2-methyl-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)propan-1-one

Cat. No. B2579114
CAS RN: 2320143-91-5
M. Wt: 366.89
InChI Key: BOJZAKWOAYXIEF-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-2-methyl-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)propan-1-one is a useful research compound. Its molecular formula is C19H27ClN2O3 and its molecular weight is 366.89. The purity is usually 95%.
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Scientific Research Applications

Photochemical C−H Functionalization

A study by Rodina et al. (2016) explores a benzophenone-sensitized reaction involving 4-diazotetrahydrofuran-3(2H)-ones, leading to N-substituted hydrazones or bis-hydrazonoethanes. This method enables C−H functionalization of aliphatic compounds without nitrogen elimination, offering up to 78% yields under UV irradiation. This approach highlights the potential of using photochemical reactions for synthesizing complex organic molecules (Rodina, L., Galkina, O. S., Maas, G., Platz, M., & Nikolaev, V., 2016).

Electrophilic and Nucleophilic Synthesis

Zhang, Tomizawa, and Casida (2004) demonstrate the synthesis of 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran using alpha-nitro ketone intermediates as both electrophiles and nucleophiles. These compounds were developed as probes for the Drosophila neonicotinoid-nicotinic acetylcholine receptor interaction, showcasing the versatility of alpha-nitro ketones in synthesizing heterocyclic compounds with potential biological activities (Zhang, N., Tomizawa, M., & Casida, J., 2004).

Novel Condensation Reaction

Shaabani et al. (2009) developed an efficient method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives. This one-pot, three-component condensation reaction does not require any catalyst or activation, providing an alternative synthesis pathway for compounds with broad biological activities, highlighting innovative approaches in organic synthesis (Shaabani, A., Rezayan, A., Keshipour, S., Sarvary, A., & Ng, S., 2009).

Vibrational Spectroscopic Study

Kuruvilla et al. (2018) conducted a vibrational spectroscopic study on 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine, comparing experimental results with quantum mechanical methods. This study not only provides detailed insights into the spectroscopic properties of such compounds but also discusses their potential biological activity, illustrating the importance of spectroscopic techniques in characterizing and understanding the properties of chemical compounds (Kuruvilla, T. K., Prasana, J., Muthu, S., & George, J., 2018).

properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O3/c1-19(2,25-17-6-4-15(20)5-7-17)18(23)22-10-3-9-21(11-12-22)16-8-13-24-14-16/h4-7,16H,3,8-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJZAKWOAYXIEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCCN(CC1)C2CCOC2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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